molecular formula C21H21N5O B15107816 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Cat. No.: B15107816
M. Wt: 359.4 g/mol
InChI Key: LFKGGUCPGXZIFI-UHFFFAOYSA-N
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Description

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a triazolopyridine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor under acidic or basic conditions.

    Quinoline Core Synthesis: The quinoline core can be synthesized via a Friedländer reaction, which involves the condensation of an aniline derivative with a ketone or aldehyde in the presence of an acid catalyst.

    Coupling Reaction: The triazolopyridine moiety is then coupled with the quinoline core through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the triazolopyridine-quinoline intermediate reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide or sodium methoxide, electrophilic substitution using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced derivatives.

Scientific Research Applications

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: Researchers use the compound to investigate its interactions with biomolecules such as proteins, nucleic acids, and lipids, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis. Additionally, it can inhibit specific enzymes and signaling pathways, contributing to its antiviral, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxaline: A compound with a similar triazole and quinoxaline structure, known for its antiviral and antimicrobial activities.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A compound with a triazole and thiadiazine structure, studied for its anticancer and antimicrobial properties.

    1,2,4-triazolo[4,3-a]pyrazine: A compound with a triazole and pyrazine structure, known for its kinase inhibitory activities and potential as an anticancer agent.

Uniqueness

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, triazolopyridine moiety, and carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C21H21N5O/c1-13(2)19(20-25-24-18-10-6-7-11-26(18)20)23-21(27)16-12-14(3)22-17-9-5-4-8-15(16)17/h4-13,19H,1-3H3,(H,23,27)

InChI Key

LFKGGUCPGXZIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC(C3=NN=C4N3C=CC=C4)C(C)C

Origin of Product

United States

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